

A Technical Guide to Glycine-13C2,15N,d2: Applications in Research

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Compound of Interest

Compound Name: Glycine-13C2,15N,d2

Cat. No.: B12056177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glycine-13C2,15N,d2**, a stable isotope-labeled amino acid crucial for a range of applications in modern scientific research. This document details its chemical properties, supplier information, and provides comprehensive experimental protocols for its use in metabolic analysis, proteomics, and nuclear magnetic resonance (NMR) spectroscopy.

Compound Data and Supplier Information

Glycine-13C2,15N,d2 is a non-essential amino acid where the two carbon atoms are replaced with the heavy isotope Carbon-13 (^{13}C), the nitrogen atom is replaced with Nitrogen-15 (^{15}N), and two hydrogen atoms on the α -carbon are replaced with Deuterium (^2H or D). This extensive labeling makes it a powerful tool for tracing glycine metabolism and incorporation into biomolecules with high precision and sensitivity.

Table 1: Quantitative Data for **Glycine-13C2,15N,d2**

Property	Value	Source
CAS Number	1984075-49-1	[1][2][3][4]
Molecular Formula	$^{13}\text{C}_2\text{H}_2^2\text{H}_2^{15}\text{NO}_2$	[1]
Molecular Weight	80.06 g/mol	
Isotopic Purity (^{13}C)	≥99 atom %	
Isotopic Purity (^{15}N)	≥98 atom %	
Isotopic Purity (^2H)	≥98 atom %	
Chemical Purity	≥98%	
Appearance	Solid	
Storage Temperature	Room temperature, away from light and moisture	

Table 2: Supplier Information for **Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$** and Related Isotopologues

Supplier	Product Name	Catalog Number (Example)
Cambridge Isotope Laboratories, Inc.	Glycine ($^{13}\text{C}_2$, 97-99%; 2,2- D_2 , 97-99%; ^{15}N , 97-99%)	CDNLM-6799
Sigma-Aldrich	Glycine- $^{13}\text{C}_2,^{15}\text{N},2,2\text{-d}_2$	749974
Eurisotop	GLYCINE ($^{13}\text{C}_2$, 97-99% 2,2- D_2 , 97-99% ^{15}N , 97-99%)	CDNLM-6799-PK
MedChemExpress	Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$	HY-13897S

A related compound, Glycine- $^{13}\text{C}_2,^{15}\text{N}$ (CAS Number: 211057-02-2), is also available from suppliers like Cambridge Isotope Laboratories, Sigma-Aldrich, and Clearsynth.

Key Applications and Experimental Protocols

Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$ is a versatile tool employed in a variety of research fields. Its primary applications lie in metabolic flux analysis (MFA), quantitative proteomics, and structural biology

studies using NMR.

Metabolic Flux Analysis (MFA)

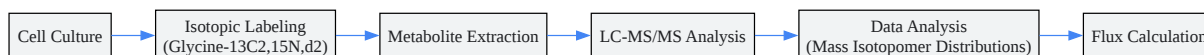
Stable isotope tracers are fundamental to MFA, allowing researchers to map the flow of atoms through metabolic pathways. Glycine, being a central metabolite, is involved in numerous pathways, including serine biosynthesis, the folate cycle, and purine synthesis.

Experimental Protocol: ^{13}C and ^{15}N -based Metabolic Flux Analysis in Cell Culture

This protocol is a generalized procedure that can be adapted for using **Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$** to trace metabolic pathways.

- Cell Culture and Media Preparation:
 - Culture cells of interest to a desired confluency in standard growth medium.
 - Prepare an experimental medium where standard glycine is replaced with **Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$** at a known concentration. Other labeled substrates, such as ^{13}C -glucose, can also be included depending on the pathways of interest.
- Isotopic Labeling:
 - Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
 - Introduce the experimental medium containing **Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$** .
 - Incubate the cells for a predetermined time to allow for the incorporation of the labeled glycine into intracellular metabolites. The time required to reach isotopic steady state will vary depending on the cell type and the specific metabolic pathways being investigated.
- Metabolite Extraction:
 - After the incubation period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
 - Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

- Collect the cell extract and centrifuge to pellet any debris. The supernatant contains the intracellular metabolites.
- Sample Analysis by Mass Spectrometry (MS):
 - Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
 - The mass isotopomer distributions (MIDs) of key metabolites are determined by measuring the relative abundances of their different isotopically labeled forms.
- Data Analysis and Flux Calculation:
 - Correct the raw MS data for the natural abundance of isotopes.
 - Use metabolic modeling software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of intracellular reaction rates (fluxes).



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Caption: Workflow for Metabolic Flux Analysis using stable isotope labeling.

Quantitative Proteomics (SILAC)

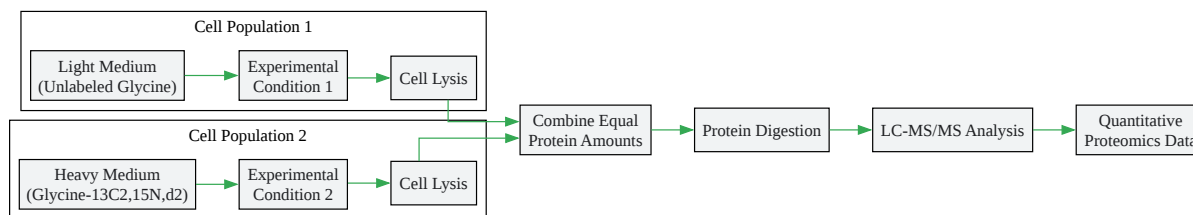
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While arginine and lysine are most commonly used, labeled glycine can also be employed to study protein turnover and relative protein abundance.

Experimental Protocol: SILAC using Labeled Glycine

This is a general SILAC protocol that can be adapted for use with **Glycine-13C2,15N,d2**.

- Cell Culture and Labeling:

- Culture two populations of cells. One population is grown in a "light" medium containing unlabeled glycine, while the other is grown in a "heavy" medium where the natural glycine is replaced with **Glycine-13C2,15N,d2**.
- Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
- Sample Preparation:
 - After applying the desired experimental conditions to the cell populations, harvest the cells.
 - Combine equal amounts of protein from the "light" and "heavy" cell populations.
- Protein Digestion:
 - Denature the proteins, reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT), and alkylate the cysteine residues with iodoacetamide.
 - Digest the protein mixture into peptides using a protease such as trypsin.
- Mass Spectrometry and Data Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS.
 - Peptides from the "heavy" and "light" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the isotopic labels.
 - The ratio of the intensities of these paired peaks provides a quantitative measure of the relative abundance of the protein in the two samples.



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Caption: General workflow for a SILAC quantitative proteomics experiment.

NMR Spectroscopy

Isotopically labeled amino acids are essential for protein structure and dynamics studies by NMR spectroscopy. The presence of ^{13}C and ^{15}N allows for the use of heteronuclear NMR experiments, which are crucial for resonance assignment and structural analysis of proteins. Deuteration helps to reduce signal overlap and line broadening in the spectra of larger proteins.

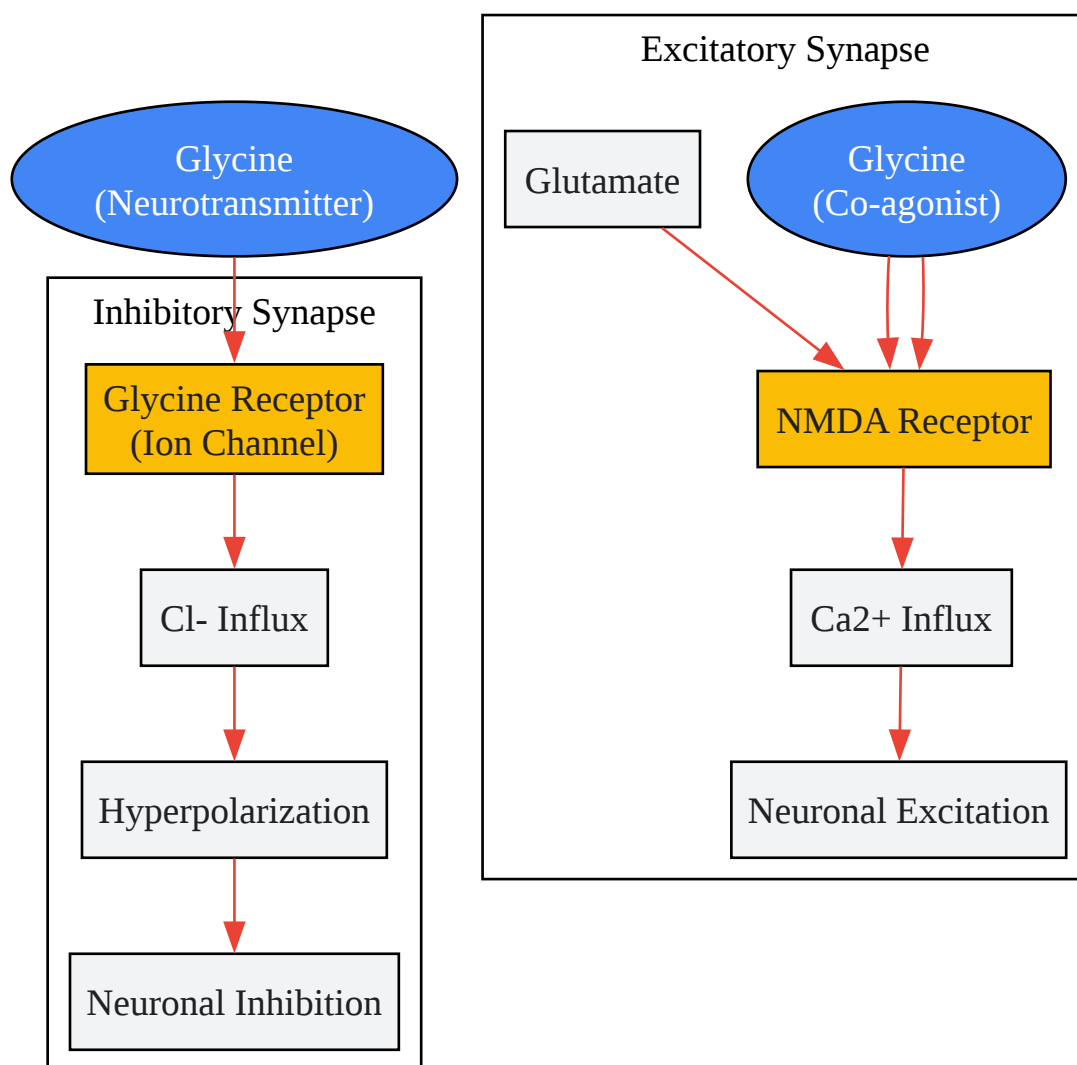
Experimental Protocol: Protein Expression and Purification for NMR Analysis

- Protein Expression:
 - Express the protein of interest in a suitable expression system (e.g., *E. coli*).
 - Grow the cells in a minimal medium where the sole nitrogen source is $^{15}\text{NH}_4\text{Cl}$ and the primary carbon source is ^{13}C -glucose. To specifically label glycine residues, supplement the medium with **Glycine-13C2,15N,d2**.
- Protein Purification:
 - Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

- NMR Sample Preparation:
 - Exchange the purified protein into a suitable NMR buffer.
 - Concentrate the protein to the desired concentration for NMR experiments.
- NMR Data Acquisition and Analysis:
 - Acquire a series of multidimensional NMR experiments (e.g., ^1H - ^{15}N HSQC, HNCA, HN(CO)CA) to assign the chemical shifts of the protein backbone and side chains.
 - Use the assigned chemical shifts and other NMR parameters (e.g., NOEs, residual dipolar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

Signaling Pathways Involving Glycine

Glycine is not only a building block of proteins but also an important signaling molecule in the central nervous system (CNS), where it acts as an inhibitory neurotransmitter. It can also function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, an excitatory glutamatergic receptor.



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Caption: Dual role of glycine in neuronal signaling pathways.

This technical guide provides a foundational understanding of the applications of **Glycine-¹³C₂,¹⁵N,²D** in scientific research. The detailed protocols and diagrams are intended to assist researchers in designing and implementing experiments that leverage the power of stable isotope labeling.

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